molecular formula C11H10Cl2O2 B8536387 3-(3,4-Dichloro-phenyl)-acrylic acid ethyl ester

3-(3,4-Dichloro-phenyl)-acrylic acid ethyl ester

Cat. No. B8536387
M. Wt: 245.10 g/mol
InChI Key: HQNJBIBRMKGXHM-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

0.152 g (0.5 millimol) of bis-(acetylacetonato)palladium(II), 10.53 g (50 millimols) of 3,4-dichlorobenzoyl chloride, 7.5 g (75 millimols) of ethyl acrylate and 17.65 g (50 millimols) of tri-n-octylamine in 100 ml of diethyl oxalate are stirred for 2.5 hours at 120° C. The crude product is distilled in vacuo and then recrystallised from methanol. 1.4 g (11% of theory) of ethyl 3,4-dichlorocinnamate are obtained; melting point 56.0° C.
Quantity
10.53 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
17.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.152 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5](Cl)=O.[C:12]([O:16][CH2:17][CH3:18])(=[O:15])[CH:13]=C.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>C(OCC)(=O)C(OCC)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[CH:5]=[CH:13][C:12]([O:16][CH2:17][CH3:18])=[O:15] |f:4.5.6|

Inputs

Step One
Name
Quantity
10.53 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
17.65 g
Type
reactant
Smiles
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
0.152 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)OCC)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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